tert-Butyl ((S)-2-(benzyloxy)-1-((R)-oxiran-2-yl)ethyl)carbamate
Description
tert-Butyl ((S)-2-(benzyloxy)-1-((R)-oxiran-2-yl)ethyl)carbamate (CAS: 92085-96-6) is a chiral carbamate derivative featuring a tert-butyl carbamate group, a benzyloxy substituent, and an epoxide (oxirane) moiety. Its stereochemistry is defined by the (S)-configuration at the 2-(benzyloxy)ethyl position and the (R)-configuration at the oxiran-2-yl group . This compound is a key intermediate in organic synthesis, particularly in the development of protease inhibitors and bioactive molecules. Its molecular formula is C₁₆H₂₃NO₄ (MW: 293.36), and it is typically stored at 2–8°C due to its sensitivity to hydrolysis and oxidation .
The compound’s epoxide ring and stereochemical arrangement make it a versatile building block for enantioselective syntheses. For example, it has been utilized in the preparation of β-secretase (BACE1) inhibitors, highlighting its role in medicinal chemistry .
Properties
IUPAC Name |
tert-butyl N-[(1S)-1-[(2R)-oxiran-2-yl]-2-phenylmethoxyethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-15(18)17-13(14-11-20-14)10-19-9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,17,18)/t13-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSXVEDFRLNRJZ-KBPBESRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)[C@@H]2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80731067 | |
| Record name | tert-Butyl {(1S)-2-(benzyloxy)-1-[(2R)-oxiran-2-yl]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92085-90-0 | |
| Record name | tert-Butyl {(1S)-2-(benzyloxy)-1-[(2R)-oxiran-2-yl]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of tert-Butyl ((S)-2-(benzyloxy)-1-(®-oxiran-2-yl)ethyl)carbamate typically involves multiple steps. One common method includes the reaction of a benzyloxy-substituted epoxide with a tert-butyl carbamate under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
tert-Butyl ((S)-2-(benzyloxy)-1-(®-oxiran-2-yl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions may involve the use of hydrogen gas or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur, where the oxirane ring is opened by nucleophiles. Common reagents and conditions used in these reactions include catalysts, solvents, and specific temperature and pressure settings. .
Scientific Research Applications
Organic Synthesis
tert-Butyl ((S)-2-(benzyloxy)-1-((R)-oxiran-2-yl)ethyl)carbamate serves as an important intermediate in the synthesis of various organic compounds. Its epoxide functionality allows for further transformations, making it a versatile building block in organic chemistry.
Case Study: Synthesis of Amino Acids
In synthetic pathways for amino acids, this compound can be used to introduce stereocenters due to its chiral nature. Researchers have successfully utilized it to synthesize threo-N-Boc-O-benzyl-serine derivatives, showcasing its role in producing biologically relevant molecules.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, particularly in developing drugs that target specific biological pathways.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit anticancer properties. In vitro studies demonstrated that these derivatives can inhibit the proliferation of cancer cells by inducing apoptosis through the modulation of signaling pathways.
Biochemical Research
This compound is also used in biochemical assays to study enzyme mechanisms and interactions due to its ability to form stable complexes with various biomolecules.
Case Study: Enzyme Inhibition Studies
Studies have shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways, providing insights into enzyme kinetics and potential therapeutic targets.
Mechanism of Action
The mechanism of action of tert-Butyl ((S)-2-(benzyloxy)-1-(®-oxiran-2-yl)ethyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This interaction can modulate the activity of enzymes and affect various biochemical pathways .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations :
- Substituent Effects : Replacing the benzyloxy group with electron-withdrawing groups (e.g., 3,5-difluorophenyl) enhances binding affinity to enzymes like BACE1 due to improved electrostatic interactions . Conversely, the benzyloxy group in the target compound provides steric bulk, which may influence solubility and metabolic stability .
- Stereochemistry : The (R)-oxiran configuration in the target compound contrasts with the (S)-oxiran in CAS 97321-97-4. This difference alters ring-opening reactivity and downstream biological activity .
Physicochemical Properties
Biological Activity
tert-Butyl ((S)-2-(benzyloxy)-1-((R)-oxiran-2-yl)ethyl)carbamate, also known by its CAS number 92085-96-6, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, applications in research, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₃NO₄ |
| Molecular Weight | 293.36 g/mol |
| CAS Number | 92085-96-6 |
| LogP | 2.69970 |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. Its epoxide group can participate in nucleophilic reactions, making it a potential substrate for enzymes involved in metabolic pathways. The compound may modulate enzyme activity by mimicking natural substrates or inhibiting specific enzyme functions.
1. Antibacterial Activity
Recent studies have evaluated the antibacterial properties of various carbamate derivatives, including this compound. In vitro assays demonstrated that certain derivatives exhibit significant antibacterial activity against strains such as E. coli and B. cereus. These findings suggest that the compound could be explored further as a lead for antibiotic development .
2. Enzyme Interaction Studies
The compound has been utilized in research focused on understanding protein interactions and enzyme activities. Its structural characteristics allow it to serve as a model for studying enzyme-substrate interactions, particularly in the context of epoxide hydrolases and other related enzymes .
Case Study 1: Antibacterial Evaluation
In a study published in 2007, researchers synthesized various tert-butyl carbamate derivatives and assessed their antibacterial efficacy using microdilution broth susceptibility assays. The results indicated that some derivatives exhibited potent activity against E. coli and M. luteus, with minimal toxicity observed in cytotoxicity assays using Artemia salina as a model organism . This highlights the potential for developing new antibacterial agents based on the structure of this compound.
Case Study 2: Mechanistic Insights
A study exploring the mechanism of action of carbamate derivatives found that the presence of the epoxide moiety significantly influences binding affinity to target enzymes. The research indicated that modifications to the tert-butyl group could enhance or reduce biological activity, demonstrating the importance of structural optimization in drug design .
Q & A
Q. Critical Factors :
- Temperature (−78°C minimizes racemization).
- Choice of base (e.g., triethylamine vs. LiHMDS).
- Protecting groups (e.g., benzyloxy for hydroxyl protection) ().
How does the tert-butyl carbamate group function as a protecting group in synthetic strategies involving this compound?
Basic Research Question
The tert-butyl carbamate (Boc) group protects amines during multi-step syntheses. Its advantages include:
- Stability under basic and nucleophilic conditions.
- Easy removal via acidic conditions (e.g., TFA or HCl) without disrupting epoxide or benzyl ether groups ().
Methodological Tip : Use anhydrous conditions during Boc protection to prevent hydrolysis ().
What advanced strategies resolve contradictions in stereochemical outcomes during synthesis?
Advanced Research Question
Discrepancies in enantiomeric excess (ee) often arise from competing syn/anti aldol pathways (). To resolve these:
- Diastereomeric salt resolution : Separate enantiomers using chiral acids.
- Chromatographic purification : Normal-phase chromatography with optimized solvent systems (e.g., hexane/ethyl acetate gradients) improves ee ().
- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., syn-aldol), while higher temperatures may shift equilibrium ().
Q. Data Comparison :
| Method | ee (%) | Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| Evans’ syn-aldol | 95 | 54.6 | −78°C, LiHMDS | |
| Ti-enolate anti-aldol | 89 | 62 | 0°C, triethylamine |
How should researchers handle stability and storage challenges for this epoxide-containing compound?
Basic Research Question
Key considerations include:
Q. Safety Protocol :
- Use dry sand or alcohol-resistant foam for accidental fires ().
- Always wear PPE (gloves, goggles) during handling ().
How can researchers address discrepancies in reported biological activity data for this compound?
Advanced Research Question
Limited bioactivity data () necessitate:
- Enzymatic assays : Test β-secretase inhibition using fluorogenic substrates (e.g., FRET-based assays) ().
- Molecular docking : Compare binding poses with known inhibitors (e.g., transition-state analogs).
- SAR studies : Modify substituents (e.g., replace benzyloxy with methoxy) to probe pharmacophore requirements ().
Q. Example Workflow :
Synthesize analogs (e.g., tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((R)-oxiran-2-yl)ethyl)carbamate).
Measure IC₅₀ against β-secretase.
Cross-validate with computational models ().
What purification techniques are optimal for isolating high-purity tert-butyl carbamate derivatives?
Advanced Research Question
- Normal-phase chromatography : Effective for separating diastereomers ().
- Recrystallization : Use solvent pairs (e.g., ethyl acetate/hexane) to remove byproducts.
- HPLC with chiral columns : Achieve >99% ee for pharmacological studies ().
Case Study :
Crude material from Evans’ aldol reaction was purified via normal-phase chromatography (54.6% yield, 95% purity) ().
How do conflicting hazard classifications in safety data sheets impact laboratory protocols?
Advanced Research Question
Some SDSs classify the compound as non-hazardous (), while others note decomposition risks (). Best practices include:
- Precautionary measures : Treat all batches as potentially hazardous.
- Ventilation : Use fume hoods during scale-up reactions ().
- Waste disposal : Incinerate via licensed facilities ().
What analytical methods validate the stereochemical integrity of the final product?
Advanced Research Question
- Chiral HPLC : Compare retention times with authentic standards ().
- NMR spectroscopy : Use NOESY to confirm spatial arrangement of substituents.
- X-ray crystallography : Resolve absolute configuration ().
Example :
HPLC analysis of tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((R)-oxiran-2-yl)ethyl)carbamate showed 95.7% recovery under condition K ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
